4-Iodoimidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodoimidazole derivatives often involves cross-coupling reactions. For instance, the Stille cross-coupling reaction of protected 4-Iodoimidazoles with tributylvinylstannane leads to the formation of several 4-vinylimidazoles, which are effective in Diels-Alder reactions, exhibiting good yield and isomer selectivity (Lovely, Du, & Rasika Dias, 2001).
Molecular Structure Analysis
4-Iodoimidazole serves as a crucial building block in the synthesis of complex molecular structures due to its reactive iodine atom, which can be easily modified or replaced in various chemical reactions. This reactivity is exploited in the preparation of diverse heterocyclic compounds with potential biological activities.
Chemical Reactions and Properties
Chemical transformations involving 4-Iodoimidazole include its utilization in the preparation of 4-Pyrazolylthiazoles and 4-Pyrazolylmercaptoimidazoles using hypervalent iodine reagents (Singh, Batra, Sharma, & Prakash, 1999). Additionally, its role in the synthesis of benzimidazoles through condensation and C-N bond formation highlights its versatility (Kim, Kumar, Park, Heo, & Lee, 2011).
Scientific Research Applications
Microtubule Assembly in Tubulin Structure : 4-Iodoimidazole is used to study tubulin structure and its role in microtubule assembly, which is critical in cell division and structure maintenance (Davidse, 1986).
Regulation of Terpenoid Metabolism : This compound is also employed in physiological research for studying the regulation of terpenoid metabolism, which relates to processes such as cell division, elongation, and senescence (Grossmann, 1990).
Potential in Anticancer and Antiviral Drug Development : The enzymatic glycosylation of 4-Iodoimidazole can lead to simple access to potential anticancer and antiviral drugs, as well as new DNA building blocks (Vichier‐Guerre et al., 2017).
Solid-Phase Synthesis of 4-Substituted Imidazoles : It's used in the solid-phase synthesis of 4-substituted imidazoles, which is important for the library synthesis of various imidazoles (Gelens et al., 2000).
Conversion of Hydroxy-Groups in Carbohydrates : 4-Iodoimidazole serves as a novel reagent system for converting hydroxy-groups in carbohydrates into iodo-groups, which is important in synthetic chemistry (Garegg & Samuelsson, 1980).
Radiosensitizing Hypoxic Cells : This compound selectively radiosensitizes hypoxic Chinese hamster cells to radiation, with its efficiency correlated with partition coefficients (Gupta et al., 1985).
Use in Diels-Alder Reactions : 4-vinylimidazoles, including 4-Iodoimidazole, are effective partners in the Diels-Alder reaction, offering good yield and selectivity in adducts (Lovely et al., 2001).
Treatment of Insomnia : Brain-penetrating H(1)-antihistamines such as 4-Iodoimidazole have potential for treating insomnia (Coon et al., 2009).
Effect on Zebrafish Myogenesis : Early exposure to 4-Iodoimidazole analogs affects zebrafish myogenesis, especially in myofibril alignment (Tsai et al., 2018).
Preparation and Diels-Alder Chemistry : 4-Iodoimidazole derivatives can be prepared for various chemical applications, particularly in Diels-Alder reactions (Lovely et al., 2007).
Synthesis of 1,4-Disubstituted Imidazoles : A method utilizing 4-Iodoimidazole allows the efficient synthesis of 1,4-disubstituted imidazoles, beneficial in organic chemistry (He et al., 2004).
Studying Rotational Spectra and Nuclear Quadrupole Coupling : Research on 4-iodoimidazole has contributed to understanding its rotational spectra and nuclear quadrupole coupling constants (Cooper et al., 2018).
Nitration of Iodoimidazoles : The nitration of iodoimidazoles, including 4-Iodoimidazole, has been studied for producing nitro derivatives (Novikov et al., 1970).
Toxicity and Carcinogenicity Studies : Toxicity and carcinogenicity studies of 4-Iodoimidazole and its derivatives have been conducted in rats and mice, revealing various health impacts (Chan et al., 2007).
Antioxidant and Anticancer Effects : 4-Iodoimidazole derivatives have shown significant antioxidant and anti-cancer effects, as well as necrotic effects on mouse cells (Tazehkand et al., 2017).
Genotoxicity Studies : The genotoxic and cytotoxic effects of 4-Iodoimidazole on human lymphocytes have been studied, indicating its potential impact on human health (Çelik & Topaktaş, 2018).
Antitrichomonad and Mutagenic Activity : The reduction of the nitro group in nitroimidazoles, including 4-Iodoimidazole, plays a role in their antitrichomonad and mutagenic activities (Lindmark & Müller, 1976).
Safety And Hazards
Future Directions
The future outlook for the 4-Iodoimidazole market is expected to be favorable, with rising investments in research and development activities and the continuous expansion of pharmaceutical and other industries . The market’s growth potential is projected to reach around USD XX.X billion by 2031, up from USD XX.X billion in 2023 .
properties
IUPAC Name |
5-iodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMXJKPZOPRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345704 | |
Record name | 4-Iodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoimidazole | |
CAS RN |
71759-89-2 | |
Record name | 4-Iodoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.